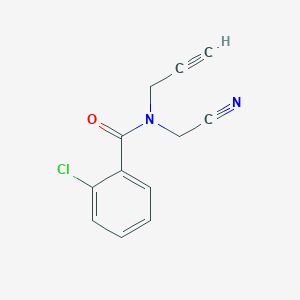
2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potential drug candidate that is being explored for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes and pathways involved in cancer cell growth and proliferation. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. It has also been found to possess antiviral and antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide in lab experiments include its potential anticancer activity, anti-inflammatory properties, and antiviral and antimicrobial effects. However, the limitations of using this compound in lab experiments include its potential toxicity, which may affect the viability of normal cells.
Orientations Futures
For the research on 2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide include exploring its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Further studies are needed to understand the underlying mechanisms of its action and to optimize its pharmacological properties. Additionally, the development of novel analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion:
In conclusion, 2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide is a promising chemical compound that has gained significant attention in the field of scientific research. Its potential anticancer activity, anti-inflammatory properties, and antiviral and antimicrobial effects make it a potential candidate for the development of novel therapeutics. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide involves the reaction of 2-chlorobenzoyl chloride with propargylamine and sodium cyanide. The reaction takes place in the presence of a catalyst and under specific conditions. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide has been extensively studied for its potential applications in various scientific research fields. This compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-inflammatory, antiviral, and antimicrobial properties.
Propriétés
IUPAC Name |
2-chloro-N-(cyanomethyl)-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c1-2-8-15(9-7-14)12(16)10-5-3-4-6-11(10)13/h1,3-6H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZJYIHONLMFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

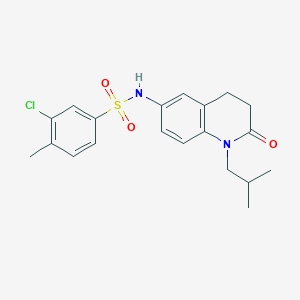
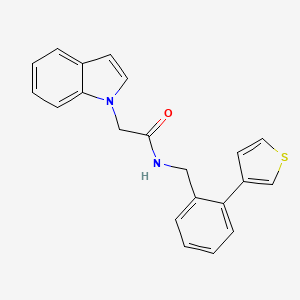
![2-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2832565.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B2832567.png)
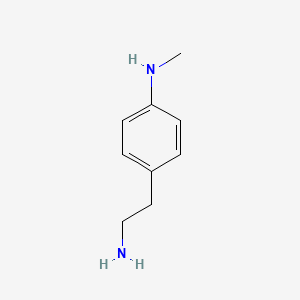
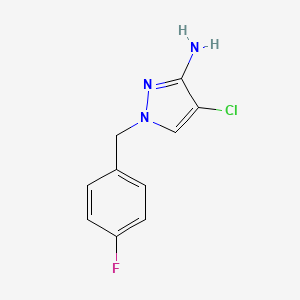
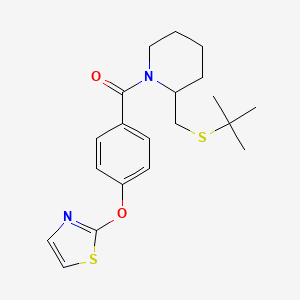

![N-(2-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2832577.png)
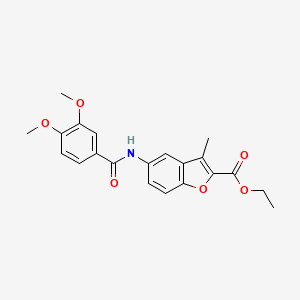
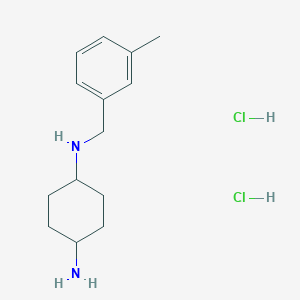
![6-(hydroxymethyl)-2-(2-hydroxy-5-methylphenyl)-9-methyl-3,5-dihydro-4H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-one](/img/structure/B2832582.png)
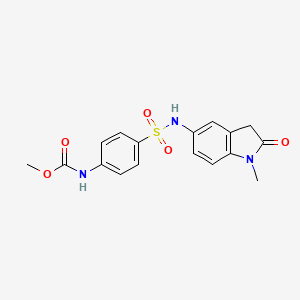
![3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2832584.png)